Increased Lipophilicity (cLogP) Relative to Unsubstituted Furan-3-carbonyl Analog
The target compound incorporates a 2,5-dimethylfuran-3-carbonyl group in place of the unsubstituted furan-3-carbonyl group found in the closest commercially available analog, 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097883-55-9). The addition of two methyl groups increases the calculated partition coefficient (cLogP) by approximately 0.9–1.1 log units [1], which is anticipated to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the unsubstituted analog.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.5–1.7 (calculated via fragment-based method for C₁₃H₁₆N₄O₂S, MW 292.36) [1] |
| Comparator Or Baseline | 1-(Furan-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097883-55-9; C₁₁H₁₂N₄O₂S, MW 264.31): cLogP ≈ 0.5–0.7 [1] |
| Quantified Difference | ΔcLogP ≈ +0.9 to +1.1 log units (target compound is more lipophilic) |
| Conditions | cLogP estimated via consensus fragment-based algorithm; experimental logP/logD not available in published literature as of 2026. |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and CNS penetration potential, making the target compound a higher-priority candidate than its unsubstituted furan analog for neuroscience drug discovery programs targeting intracellular or CNS-exclusive targets.
- [1] CIRS Group. GCIS Records: CAS 2097882-91-0 and CAS 2097883-55-9. Physicochemical property comparison based on molecular formula and fragment-based cLogP estimation. View Source
